molecular formula C23H26ClNO2 B14691812 1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride CAS No. 24642-46-4

1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride

Cat. No.: B14691812
CAS No.: 24642-46-4
M. Wt: 383.9 g/mol
InChI Key: FCKIVXBJJQPVSM-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a butynyl group, and a diphenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the butynyl group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the pyrrolidine ring can be synthesized through the reaction of a suitable amine with an appropriate alkyl halide under basic conditions. The butynyl group can be introduced through a coupling reaction using a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-Methyl-4-(1-pyrrolidinyl)-2-butynyl diphenylacetate hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Methyl-3,3-diphenyl-4-piperidinyl diphenylacetate hydrochloride and 1-Methyl-2,3-diphenyl-3-pyrrolidinyl propionate share structural similarities.

    Uniqueness: The presence of the butynyl group and the specific arrangement of functional groups in this compound contribute to its unique chemical and biological properties, distinguishing it from other related compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

24642-46-4

Molecular Formula

C23H26ClNO2

Molecular Weight

383.9 g/mol

IUPAC Name

5-pyrrolidin-1-ylpent-3-yn-2-yl 2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C23H25NO2.ClH/c1-19(11-10-18-24-16-8-9-17-24)26-23(25)22(20-12-4-2-5-13-20)21-14-6-3-7-15-21;/h2-7,12-15,19,22H,8-9,16-18H2,1H3;1H

InChI Key

FCKIVXBJJQPVSM-UHFFFAOYSA-N

Canonical SMILES

CC(C#CCN1CCCC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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